molecular formula C14H19Cl2N5 B12730893 Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride CAS No. 158553-43-6

Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride

Cat. No.: B12730893
CAS No.: 158553-43-6
M. Wt: 328.2 g/mol
InChI Key: KHQUVDRMYLQBNE-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperidine ring, a tetrazole ring, and a chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the tetrazole ring. This intermediate is further reacted with piperidine and hydrochloric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

158553-43-6

Molecular Formula

C14H19Cl2N5

Molecular Weight

328.2 g/mol

IUPAC Name

1-[2-[5-(4-chlorophenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C14H18ClN5.ClH/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19;/h4-7H,1-3,8-11H2;1H

InChI Key

KHQUVDRMYLQBNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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